4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with methyl groups attached at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactionsThe process continues with the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by gold-catalyzed cyclization of pyrazoles by alkyne groups, and finally, cyclization by sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines with various functional groups .
Scientific Research Applications
4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The compound’s derivatives have shown potent inhibitory activity against fibroblast growth factor receptors, making them promising candidates for anticancer drugs . Additionally, it is used in the synthesis of bioactive molecules with antimicrobial, anti-inflammatory, and antiviral properties .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives involves the inhibition of specific molecular targets, such as kinases. These compounds bind to the active sites of kinases, preventing their phosphorylation activity, which is essential for cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl groups at the 4 and 5 positions.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Has a single methyl group at the 5 position.
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Contains additional carboxylate groups.
Uniqueness: 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-8(7(6)2)3-4-10-9/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLHLICPBFDOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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